![molecular formula C11H6ClFN2O2 B2850105 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid CAS No. 1207724-87-5](/img/structure/B2850105.png)
6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They play an important role in medicinal and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, such as 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid, can be determined by single crystal X-ray diffraction studies . The title compound crystallizes in monoclinic space group P 2 1 / c . Weak but significant interactions like C–H···O, C–H···F and π – π are involved in the stability of the structure .Scientific Research Applications
Suzuki Cross-Coupling Reactions
This compound can be used as a reactant in Suzuki cross-coupling reactions . These reactions are a popular method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.
Synthesis of Biaryl Amides
Biaryl amides are a class of compounds with potential therapeutic applications. The compound can be used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Kinesin Spindle Protein Inhibitors
Kinesin spindle proteins play a key role in cell division, and inhibitors of these proteins can potentially be used in cancer treatment. This compound can be used in the synthesis of such inhibitors .
GABA α2/3 Agonist Preparation
GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the brain. Agonists for GABA receptors can have potential applications in the treatment of various neurological disorders. This compound can be used in the preparation of GABA α2/3 agonists .
Anti-Inflammatory and Analgesic Activities
Pyrimidine-derived indole ribonucleosides synthesized from this compound were tested for in vitro antiproliferative activities . These compounds showed anti-inflammatory and analgesic activities, which could be useful in the development of new drugs for pain management .
Synthesis of Novel Triazole-Pyrimidine Hybrids
This compound can be used in the synthesis of novel triazole-pyrimidine hybrids . These hybrids have potential neuroprotective and anti-neuroinflammatory activities, which could be beneficial in the treatment of neurodegenerative diseases .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to participate in electronically divergent processes with a metal catalyst in suzuki–miyaura (sm) coupling reactions . This involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Biochemical Pathways
Similar compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound may also have antiviral effects.
Action Environment
The success of similar reactions, such as the sm coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Future Directions
Given the importance of pyrimidine derivatives in medicinal and pharmaceutical applications , future research could focus on the synthesis, characterization, and biological activity of 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid and its derivatives. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
6-(5-chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O2/c12-6-1-2-8(13)7(3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQCAJDZQGVQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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